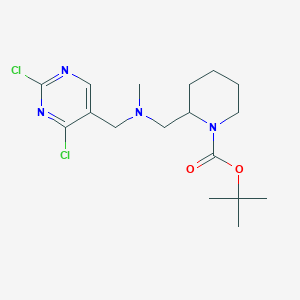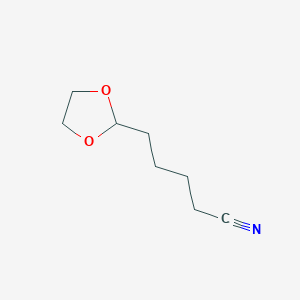
S-1,3-Benzothiazol-2-yl hydrazinecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-1,3-Benzothiazol-2-yl hydrazinecarbothioate: is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-1,3-Benzothiazol-2-yl hydrazinecarbothioate typically involves the reaction of 2-aminobenzenethiol with hydrazinecarbothioate under specific conditions. Various synthetic pathways have been developed for the preparation of benzothiazole derivatives, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials are commonly used .
Análisis De Reacciones Químicas
Types of Reactions: S-1,3-Benzothiazol-2-yl hydrazinecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-1,3-Benzothiazol-2-yl hydrazinecarbothioate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, benzothiazole derivatives have shown significant antimicrobial, antifungal, and antiviral activities. They are studied for their potential use in developing new therapeutic agents against various infectious diseases .
Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential as anti-cancer, anti-inflammatory, and anti-tubercular agents. These compounds have shown promising results in preclinical studies and are being further explored for their therapeutic potential .
Industry: In the industrial sector, benzothiazole derivatives are used as vulcanization accelerators in the rubber industry, antioxidants, and corrosion inhibitors. They also find applications in the development of dyes, pigments, and other materials .
Mecanismo De Acción
The mechanism of action of S-1,3-Benzothiazol-2-yl hydrazinecarbothioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzothiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole: The parent compound of benzothiazole derivatives.
2-Mercaptobenzothiazole: A widely used benzothiazole derivative with applications in the rubber industry.
Uniqueness: S-1,3-Benzothiazol-2-yl hydrazinecarbothioate is unique due to its specific hydrazinecarbothioate moiety, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets, making it a valuable candidate for various scientific and industrial applications .
Propiedades
Número CAS |
57392-05-9 |
|---|---|
Fórmula molecular |
C8H7N3OS2 |
Peso molecular |
225.3 g/mol |
Nombre IUPAC |
S-(1,3-benzothiazol-2-yl) N-aminocarbamothioate |
InChI |
InChI=1S/C8H7N3OS2/c9-11-7(12)14-8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12) |
Clave InChI |
PQKJLDAWBPIRCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)

![4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol](/img/structure/B13975093.png)











